Ketone vs. Carboxamide Linker: Reduced Hydrogen‑Bond Donor Count Enhances Predicted CNS Permeability
The target compound is a ketone and therefore possesses zero hydrogen‑bond donors (HBD), whereas the matched carboxamide analog N-(4-(tert-butyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide retains one HBD [1]. In CNS drug discovery, HBD ≤ 1 is a widely accepted criterion for improved passive brain penetration [2]. Elimination of the HBD reduces desolvation penalty and lowers efflux by P‑glycoprotein, a feature not achievable with the carboxamide isostere.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 (tertiary benzamide‑mimetic ketone) |
| Comparator Or Baseline | N-(4-(tert-butyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide: HBD = 1 [1] |
| Quantified Difference | ΔHBD = –1 (removal of the carboxamide NH) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
For CNS‑targeted programs, the zero‑HBD character of the ketone linker provides a measurable advantage over the common carboxamide isosteres by meeting a key permeability filter without additional structural modification.
- [1] PubChem CID 71801655. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/71801655#section=Computed-Properties. View Source
- [2] Pajouhesh H., Lenz G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. doi:10.1602/neurorx.2.4.541. View Source
